4-Deoxy-|A-D-chitobiose Peracetate

説明

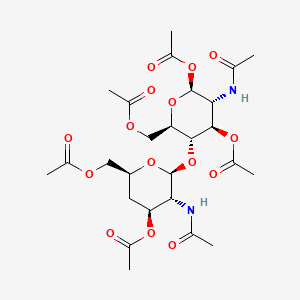

4-Deoxy-α-D-chitobiose Peracetate is a synthetic compound derived from chitin, a natural polymer found in the exoskeleton of crustaceans and insects. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is primarily used in proteomics research and has a molecular formula of C26H38N2O15 with a molecular weight of 618.58 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Deoxy-α-D-chitobiose Peracetate involves the acetylation of 4-Deoxy-α-D-chitobiose. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups .

Industrial Production Methods

Industrial production of 4-Deoxy-α-D-chitobiose Peracetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

4-Deoxy-α-D-chitobiose Peracetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

4-Deoxy-α-D-chitobiose Peracetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of biodegradable materials and as a precursor for other industrial chemicals

作用機序

The mechanism of action of 4-Deoxy-α-D-chitobiose Peracetate involves its interaction with specific enzymes and receptors in biological systems. The compound can inhibit certain enzymes involved in carbohydrate metabolism, leading to various biological effects. It also interacts with molecular targets such as glycoproteins and glycolipids, affecting cellular processes and signaling pathways .

類似化合物との比較

Similar Compounds

4-Methylumbelliferyl 4-Deoxy-β-D-chitobiose Peracetate: A similar compound with a molecular formula of C34H42N2O16 and a molecular weight of 734.70.

4-Deoxy-β-D-chitobiose Peracetate: Another derivative with a similar structure and molecular formula of C26H38N2O15.

Uniqueness

4-Deoxy-α-D-chitobiose Peracetate is unique due to its specific acetylation pattern and its ability to interact with a wide range of biological targets. This makes it a valuable tool in both research and industrial applications .

生物活性

4-Deoxy-α-D-chitobiose peracetate is a derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units. This compound has garnered attention for its biological activities, particularly in relation to its antimicrobial properties and its role as a substrate in enzymatic reactions. This article delves into the biological activity of 4-deoxy-α-D-chitobiose peracetate, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₄H₁₈N₂O₈

- Molecular Weight : 334.29 g/mol

- CAS Number : 1228931-51-8

Antimicrobial Activity

Research indicates that 4-deoxy-α-D-chitobiose peracetate exhibits significant antimicrobial properties against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is thought to involve the disruption of bacterial cell wall synthesis, making it a potential candidate for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Enzymatic Substrate

4-Deoxy-α-D-chitobiose peracetate serves as a substrate for various glycosidases, particularly chitinases. These enzymes hydrolyze chitin and its derivatives, playing crucial roles in biological processes such as insect molting and fungal cell wall degradation. The compound's acetylated form enhances its stability and solubility, making it an effective substrate in enzymatic assays.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of 4-deoxy-α-D-chitobiose peracetate against clinical isolates of bacteria. The results demonstrated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential use in combination therapies.

Enzymatic Activity Assessment

In another study, researchers investigated the hydrolysis of 4-deoxy-α-D-chitobiose peracetate by chitinase enzymes derived from Bacillus cereus. The findings indicated that the compound was effectively hydrolyzed, producing N-acetylglucosamine as a primary product. This study highlights the compound's utility in studying enzyme kinetics and mechanisms.

Research Findings

Recent research has focused on the structural modifications of chitobiose derivatives to enhance their biological activities. For instance, the introduction of various functional groups has been explored to increase solubility and bioavailability. The following table summarizes some key findings from recent studies:

| Modification Type | Effect on Biological Activity |

|---|---|

| Acetylation | Increased solubility and stability |

| Methylation | Enhanced antimicrobial activity |

| Sulfation | Improved substrate specificity for enzymes |

特性

IUPAC Name |

[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O15/c1-11(29)27-21-19(38-15(5)33)8-18(9-36-13(3)31)41-25(21)43-23-20(10-37-14(4)32)42-26(40-17(7)35)22(28-12(2)30)24(23)39-16(6)34/h18-26H,8-10H2,1-7H3,(H,27,29)(H,28,30)/t18-,19-,20+,21+,22+,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPIQIXAEQMDPR-ZKCIHQBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747484 | |

| Record name | 2-Acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228931-51-8 | |

| Record name | 2-Acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。